molecular formula C8H5BrClNOS B13651867 5-Bromo-2-chloro-6-methoxybenzo[d]thiazole

5-Bromo-2-chloro-6-methoxybenzo[d]thiazole

Katalognummer: B13651867
Molekulargewicht: 278.55 g/mol
InChI-Schlüssel: CXHLGMOPZWCFJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-chloro-6-methoxybenzo[d]thiazole is a heterocyclic compound with the molecular formula C8H5BrClNOS It is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a benzo[d]thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-6-methoxybenzo[d]thiazole typically involves the bromination and chlorination of a methoxybenzo[d]thiazole precursor. One common method includes the following steps:

    Bromination: The precursor compound is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the desired position.

    Chlorination: The brominated intermediate is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-chloro-6-methoxybenzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-chloro-6-methoxybenzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-chloro-6-methoxybenzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Bromo-2-methylbenzo[d]thiazole
  • 5-Bromo-6-methoxybenzo[d]thiazol-2-amine
  • 6-Bromo-2-chloro-5-methoxybenzo[d]thiazole

Uniqueness

5-Bromo-2-chloro-6-methoxybenzo[d]thiazole is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H5BrClNOS

Molekulargewicht

278.55 g/mol

IUPAC-Name

5-bromo-2-chloro-6-methoxy-1,3-benzothiazole

InChI

InChI=1S/C8H5BrClNOS/c1-12-6-3-7-5(2-4(6)9)11-8(10)13-7/h2-3H,1H3

InChI-Schlüssel

CXHLGMOPZWCFJD-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)SC(=N2)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.